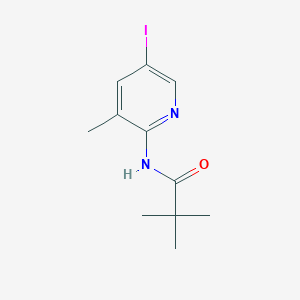
N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
説明
N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
生物活性
N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide, a compound with the molecular formula C₁₁H₁₅IN₂O, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and structure-activity relationships (SAR) based on available literature and research findings.
The compound is categorized under propionamides and features a pyridine ring substituted with an iodine atom. Its molecular weight is approximately 318.16 g/mol, and it has a melting point between 141°C and 144°C . The presence of iodine is significant as it can enhance the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅IN₂O |
| Molecular Weight | 318.16 g/mol |
| Melting Point | 141°C - 144°C |
| CAS Number | 677327-29-6 |
Synthesis
The synthesis of this compound typically involves the reaction of 5-iodo-3-methylpyridine with a suitable acylating agent. The synthetic route allows for efficient production while maintaining high purity levels. The iodine atom plays a crucial role in the reactivity of the compound during these synthetic processes .
Biological Activity
Research into the biological activity of this compound has revealed several potential therapeutic applications:
1. Anticancer Activity
Preliminary studies indicate that this compound may exhibit anticancer properties. For instance, derivatives of similar structures have shown cytotoxic effects against various cancer cell lines. Research suggests that modifications to the pyridine ring can enhance activity against specific tumors .
2. Enzyme Inhibition
This compound has been investigated for its ability to inhibit enzymes involved in disease pathways. For example, studies on related compounds have demonstrated their capacity to inhibit angiotensin-converting enzyme (ACE), which plays a critical role in blood pressure regulation .
3. Interaction Studies
Interaction studies focusing on binding affinities with biological targets have been conducted. These investigations are crucial for understanding the mechanism of action and potential therapeutic uses of this compound .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Variations in substituents significantly influence its pharmacological properties:
Table 2: Comparison of Related Compounds
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| N-(6-Chloropyridin-2-yl)pivalamide | 86847-84-9 | 0.86 | Contains a chlorine substituent instead of iodine |
| N-(3-Iodopyridin-2-yl)pivalamide | 113975-31-8 | 0.80 | Iodine at a different position |
| 2-Chloro-N-pyridin-2-ylacetamide | 5221-37-4 | 0.79 | Acetamide structure; lacks dimethyl groups |
| N-(6-Aminopyridin-2-yl)acetamide | 1075-62-3 | 0.76 | Contains an amino group instead of an iodine |
The variations in substituents such as iodine vs. chlorine and different functional groups like amides vs. acetates can significantly affect biological activity and chemical reactivity .
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
- In Vitro Cytotoxicity : A study evaluated the cytotoxic effects of various derivatives on cancer cell lines, demonstrating that certain modifications led to enhanced apoptosis induction compared to standard treatments like bleomycin .
- Enzyme Inhibition : Research has shown that similar compounds effectively inhibit ACE activity, suggesting that this compound may also possess this capability .
特性
IUPAC Name |
N-(5-iodo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O/c1-7-5-8(12)6-13-9(7)14-10(15)11(2,3)4/h5-6H,1-4H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQWADXLVLGBSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC(=O)C(C)(C)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359637 | |
| Record name | N-(5-Iodo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677327-29-6 | |
| Record name | N-(5-Iodo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















